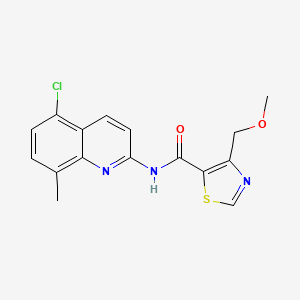![molecular formula C14H14N4O3S B6627073 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol](/img/structure/B6627073.png)
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is a complex organic compound that features a phenol group substituted with methoxy and amino groups, along with an oxazole and thiadiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable electrophile.
Coupling reactions: The oxazole and thiadiazole rings are then coupled with the phenol derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]benzene
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]aniline
Uniqueness
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxazole and thiadiazole rings with a phenol group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18(8-9-3-4-12(20-2)11(19)7-9)14-16-15-13(22-14)10-5-6-21-17-10/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYIRAWVCHTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)O)C2=NN=C(S2)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide](/img/structure/B6627022.png)
![2-[(5-fluoropyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6627025.png)
![N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B6627038.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)
![2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B6627044.png)
![7-(3,5-dichloropyridin-2-yl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6627053.png)
![2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B6627079.png)
![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B6627083.png)
![5-[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)-4-methoxypiperidin-4-yl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B6627085.png)
